2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide is a chemical compound that has gained significant attention in scientific research. It is a pyrazole-based compound that has shown potential in various research applications.
Wirkmechanismus
The mechanism of action of 2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels that is crucial for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide is its specificity towards HDACs. This specificity makes it a promising therapeutic agent for the treatment of cancer and other diseases. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for other diseases such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for in vivo applications.
Conclusion
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its specificity towards HDACs makes it a promising therapeutic agent for the treatment of cancer and other diseases. However, further research is needed to fully understand its mechanism of action and to optimize its use in vivo.
Synthesemethoden
The synthesis of 2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide involves the reaction of 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid with 4-aminobenzophenone in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then subjected to reaction with 2-methylpropanoyl chloride to produce the final product.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been shown to have potential as a therapeutic agent for the treatment of other diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C17H21N3O2 |
---|---|
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
2-methyl-N-[4-(3,4,5-trimethylpyrazole-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C17H21N3O2/c1-10(2)16(21)18-15-8-6-14(7-9-15)17(22)20-13(5)11(3)12(4)19-20/h6-10H,1-5H3,(H,18,21) |
InChI-Schlüssel |
YWYMJZXDQUTLOC-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)NC(=O)C(C)C)C |
Kanonische SMILES |
CC1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)NC(=O)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.